

solubility of 4-Iodo-2-phenoxy pyridine in common organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Iodo-2-phenoxy pyridine

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An In-Depth Technical Guide to the Solubility of **4-Iodo-2-phenoxy pyridine** in Common Organic Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of **4-iodo-2-phenoxy pyridine**, a crucial consideration for its application in research, particularly in drug development and organic synthesis. The document outlines the theoretical principles governing its solubility, presents a qualitative solubility profile in common organic solvents, and offers a detailed, step-by-step experimental protocol for precise quantitative determination. Furthermore, this guide includes essential safety and handling information to ensure best laboratory practices. The content is structured to provide researchers, scientists, and drug development professionals with both the foundational knowledge and practical methodologies required for the effective use of **4-iodo-2-phenoxy pyridine**.

Introduction: The Significance of Solubility in a Research Context

The solubility of a compound is a critical physical property that dictates its utility in a multitude of scientific applications. For a molecule like **4-iodo-2-phenoxy pyridine**, which holds potential as a building block in medicinal chemistry and materials science, understanding its behavior in various solvents is paramount. The choice of solvent can significantly impact reaction kinetics,

yield, and purity in a synthetic pathway. In the realm of drug development, solubility is a key determinant of a compound's bioavailability and its suitability for formulation. This guide is designed to provide a deep dive into the solubility characteristics of **4-iodo-2-phenoxy pyridine**, moving beyond simple data points to explain the underlying chemical principles.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility.^[1] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of **4-iodo-2-phenoxy pyridine** can be rationalized by examining its molecular structure and the nature of common organic solvents.

Molecular Structure of **4-iodo-2-phenoxy pyridine**:

- **Pyridine Ring:** The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment and making this portion of the molecule polar. It can also act as a hydrogen bond acceptor.
- **Phenoxy Group:** The ether linkage and the phenyl group contribute to the molecule's overall size and introduce some polar character, though the phenyl group itself is largely nonpolar.
- **Iodine Atom:** The iodine substituent is large and polarizable, contributing to van der Waals forces.

The interplay of these structural features results in a molecule of moderate polarity. Consequently, it is expected to exhibit good solubility in a range of polar aprotic and moderately polar solvents. Its solubility in nonpolar solvents is likely to be limited, and its solubility in polar protic solvents will be influenced by the solvent's ability to interact with the pyridine nitrogen.

Qualitative Solubility Profile of 4-iodo-2-phenoxy pyridine

While extensive quantitative solubility data for **4-iodo-2-phenoxy pyridine** is not readily available in the public domain, a qualitative assessment can be inferred from its structural

analogues and the solvents commonly used in the synthesis of similar compounds.^{[2][3][4]} The following table provides a predicted qualitative solubility profile.

Solvent Class	Solvent Example	Predicted Solubility	Rationale
Polar Aprotic	Acetone	Soluble	The polar nature of acetone can effectively solvate the polar regions of the molecule.
Acetonitrile (ACN)	Soluble	Acetonitrile is a common solvent for reactions involving pyridine derivatives, suggesting good solubility. [3]	
Dimethylformamide (DMF)	Soluble	DMF is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.	
Dimethyl Sulfoxide (DMSO)	Soluble	DMSO is a powerful solvent often used for compounds with poor solubility in other organic media.	
Moderately Polar	Dichloromethane (DCM)	Soluble	DCM is a versatile solvent for a broad spectrum of organic molecules.
Ethyl Acetate (EtOAc)	Soluble	Ethyl acetate is frequently used in the extraction and purification of phenoxypyridine derivatives. [3]	
Tetrahydrofuran (THF)	Soluble	The ether functionality and cyclic structure of	

		THF allow for good interaction with the solute.	
Nonpolar	Hexane	Sparingly Soluble / Insoluble	The significant polarity of the pyridine and phenoxy groups limits solubility in highly nonpolar solvents.
Toluene	Sparingly Soluble	The aromatic nature of toluene may offer some favorable π - π interactions with the phenyl and pyridine rings.	
Polar Protic	Methanol	Soluble	The ability of methanol to hydrogen bond with the pyridine nitrogen should facilitate solubility.
Ethanol	Soluble	Similar to methanol, ethanol's hydrogen bonding capability is expected to promote dissolution.	
Water	Insoluble	The large, nonpolar regions of the molecule are likely to dominate, leading to poor aqueous solubility.	

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, a standardized experimental protocol is essential. The following gravimetric method is a robust approach for determining the solubility of **4-iodo-2-phenoxypyridine** in various organic solvents.

Objective: To determine the concentration of a saturated solution of **4-iodo-2-phenoxypyridine** in a specific organic solvent at a defined temperature.

Materials:

- **4-iodo-2-phenoxypyridine** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance (readable to ± 0.1 mg)
- Thermostatically controlled shaker or water bath
- Calibrated thermometer
- Glass vials with screw caps
- Syringe filters (chemically compatible with the chosen solvent)
- Pre-weighed vials for residue determination
- Volumetric flasks and pipettes

Procedure:

- Preparation of a Saturated Solution:
 - Add an excess amount of **4-iodo-2-phenoxypyridine** to a glass vial. The presence of undissolved solid is crucial to ensure saturation.
 - Add a known volume of the selected solvent to the vial.
 - Seal the vial tightly to prevent solvent evaporation.

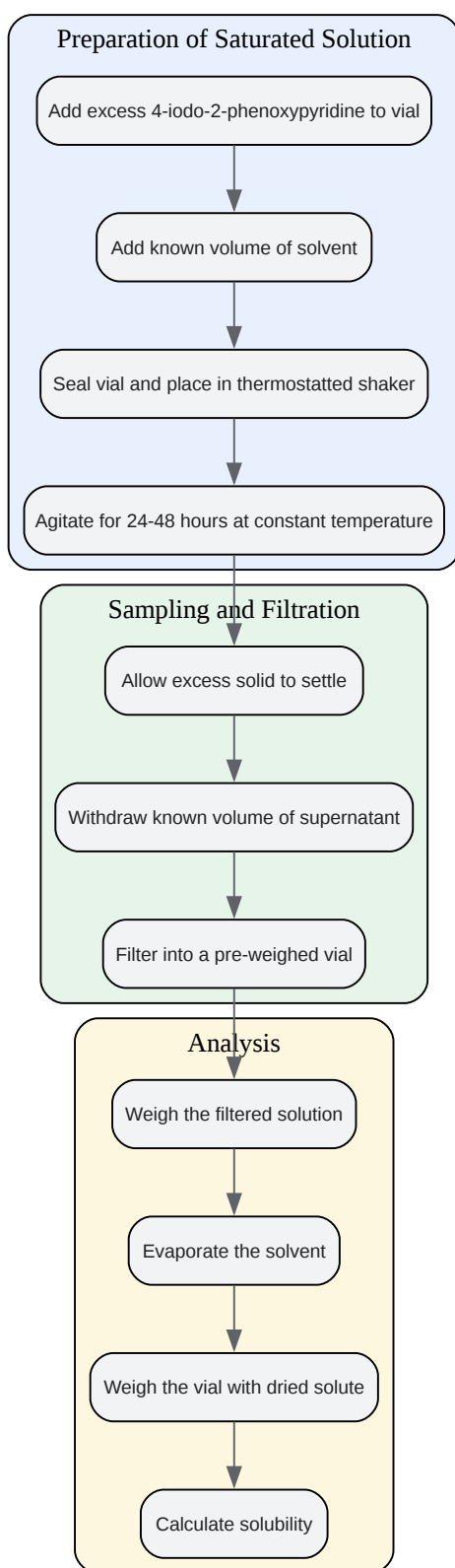
- Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solute.
- Sample Withdrawal and Filtration:
 - Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pipette.
 - Immediately filter the solution using a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.
- Solvent Evaporation and Mass Determination:
 - Determine the mass of the filtered solution.
 - Carefully evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.
 - Once the solvent is completely removed, re-weigh the vial containing the dried solute.
- Calculation of Solubility:
 - The mass of the dissolved **4-iodo-2-phenoxypyridine** is the final mass of the vial minus the initial tare mass of the vial.
 - The mass of the solvent is the mass of the filtered solution minus the mass of the dissolved solute.
 - Solubility can be expressed in various units, such as g/100 g of solvent or mg/mL.

Self-Validation and Trustworthiness:

- To ensure the system has reached equilibrium, samples should be taken at different time points (e.g., 24, 36, and 48 hours). The solubility values should be consistent.
- The experiment should be performed in triplicate to ensure the reproducibility of the results.
- A blank control (solvent only) should be run in parallel to account for any potential residue from the solvent itself.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the quantitative solubility of **4-iodo-2-phenoxy pyridine**.



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Caption: Workflow for Quantitative Solubility Determination.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **4-iodo-2-phenoxy pyridine** is not widely available, information from structurally related compounds, such as 4-iodo-2-methoxy pyridine and other iodinated pyridines, can be used to infer potential hazards.^{[5][6]}

- Hazard Statements (Predicted): May cause skin irritation, serious eye irritation, and respiratory irritation. May be harmful if swallowed.^{[5][6]}
- Precautionary Measures:
 - Always handle this compound in a well-ventilated area or a chemical fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
 - Avoid breathing dust, fumes, or vapors.
 - Wash hands thoroughly after handling.
 - Store in a tightly closed container in a cool, dry place away from incompatible substances.

It is imperative to consult the supplier-specific SDS before use and to conduct a thorough risk assessment for any experimental procedure involving this compound.

Conclusion

This technical guide has provided a detailed overview of the solubility of **4-iodo-2-phenoxy pyridine**, grounded in fundamental chemical principles. While a definitive quantitative solubility table requires experimental determination, the provided qualitative profile and robust experimental protocol offer a strong foundation for researchers. By understanding the "why" behind the solubility characteristics and adhering to safe handling practices, scientists can effectively utilize this compound in their research endeavors, from synthetic chemistry to drug discovery.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE.
- Solubility of Organic Compounds. (2023, August 31).
- 4-Iodo-2-methoxypyridine Safety Data Sheet. (n.d.). AK Scientific, Inc.
- Safety Data Sheet - Sigma-Aldrich. (2024, September 7).
- 4-Iodopyridine. (n.d.). PubChem.
- An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. (n.d.). RSC Publishing.
- An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. (n.d.). PMC - NIH.
- An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. (2021, January 4). ResearchGate.

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Sources

- 1. chem.ws [chem.ws]
- 2. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aksci.com [aksci.com]
- 6. 4-Iodopyridine | C₅H₄IN | CID 609492 - PubChem [pubchem.ncbi.nlm.nih.gov]
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